Sarolaner

Description

Properties

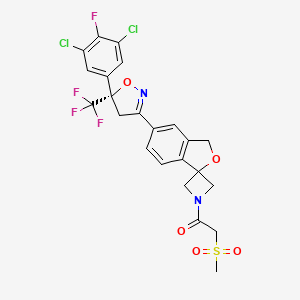

IUPAC Name |

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKKUZMDEUIP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336934 | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398609-39-6 | |

| Record name | Sarolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsulfonyl Ethanone Derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAROLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Sarolaner: A Technical Overview

Sarolaner, a potent isoxazoline ectoparasiticide, represents a significant advancement in veterinary medicine for the control of flea and tick infestations in companion animals. Developed by Zoetis, its discovery was the result of a targeted lead optimization program aimed at identifying a novel, orally active compound with superior efficacy and a favorable pharmacokinetic profile. This technical guide provides an in-depth look at the discovery, synthesis, mechanism of action, and efficacy of Sarolaner for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The journey to discover Sarolaner began with a focused effort at Zoetis to create a new isoxazoline specifically for use in companion animals, starting with de novo synthesis in their research laboratories.[1] The isoxazoline chemical class was identified in the agrochemical sector and recognized for its potent insecticidal and acaricidal properties through the inhibition of GABA-gated and glutamate-gated chloride channels in invertebrates.[2]

The discovery program for Sarolaner involved a meticulous screening process to identify the most promising candidates.

Experimental Protocol: In Vitro Screening

-

Initial Flea Assay: A blood-feeding assay was utilized for the initial whole-organism screening against the cat flea, Ctenocephalides felis.[1] Compounds demonstrating robust activity in this assay proceeded to the next stage.

-

Tick Assay: Efficacious compounds from the flea assay were then tested in an in vitro ingestion assay against the soft tick, Ornithodoros turicata.[1]

-

Comparative Analysis: Sarolaner was compared head-to-head with other isoxazolines, afoxolaner and fluralaner, in these in vitro assays to determine relative potency.[1][3]

This screening process identified Sarolaner (then coded as PF-06450567) as a highly potent candidate.[3] A key to its success is its unique molecular structure, which includes spiroazetidine and sulfone moieties, contributing to its high potency and favorable pharmacokinetic properties.[1][4] Furthermore, researchers isolated the chirally pure S-enantiomer, which was found to be responsible for the flea and tick activity, thereby reducing potential off-target effects from the inactive R-enantiomer.[1][5]

Experimental Protocol: In Vivo Safety and Efficacy Screening

-

Rodent Safety Screen: Promising compounds from in vitro testing were first assessed in mice as a primary in vivo safety screen at doses up to 30 mg/kg.[3][5]

-

Canine Safety, Pharmacokinetic, and Efficacy Studies: Compounds that proved safe in rodents were advanced to comprehensive studies in dogs. These studies established the safety profile, pharmacokinetic parameters, and efficacy against both fleas (C. felis) and multiple tick species (Rhipicephalus sanguineus, Ixodes ricinus, and Dermacentor reticulatus) following oral administration.[3] The World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines were followed for evaluating the efficacy of parasiticides in these studies.[6][7]

Synthesis Pathway

The primary synthetic routes for isoxazoline derivatives involve either the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.[2][8] While the specific, proprietary synthesis of Sarolaner is detailed in patent literature, a general and plausible pathway can be illustrated based on established isoxazoline synthesis strategies. A key aspect of the synthesis of the active drug is the stereoselective process to enrich the more active (S)-enantiomer.[9]

Mechanism of Action

Sarolaner exerts its ectoparasiticidal effect by non-competitively blocking ligand-gated chloride channels in the nervous system of invertebrates.[10][11] Specifically, it targets γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[10] This inhibition blocks the uptake of chloride ions into nerve cells, leading to persistent depolarization, uncontrolled nervous system activity, convulsions, and ultimately, the death of the arthropod.[10][12]

A crucial aspect of Sarolaner's safety profile is its high selectivity for invertebrate nerve receptors over their mammalian counterparts.[10][12] This selective toxicity ensures its efficacy against fleas and ticks while maintaining a wide margin of safety in dogs.[3]

Experimental Protocol: Electrophysiology Assays

-

The mechanism of action was confirmed through electrophysiology assays using Chinese Hamster Ovary (CHO-K1) cell lines.[1][5]

-

These cell lines were engineered to stably express the resistance-to-dieldrin (RDL) gene from the cat flea, which codes for a subunit of the GABA-gated chloride channel.[1][5]

-

The assays demonstrated that Sarolaner potently inhibited GABA-elicited currents in channels from both insecticide-susceptible and resistant fleas with similar potency.[1][5]

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. zoetis.mx [zoetis.mx]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative speed of kill of sarolaner (Simparica™ Chewables) and fluralaner (Bravecto®) against induced infestations of Amblyomma americanum on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative speed of kill of sarolaner (Simparica™) and fluralaner (Bravecto®) against induced infestations of Ctenocephalides felis on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20170311601A1 - Process for the preparation of isoxazoline compounds - Google Patents [patents.google.com]

- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 11. Current review of isoxazoline ectoparasiticides used in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]

Sarolaner: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarolaner is a potent, broad-spectrum ectoparasiticide belonging to the isoxazoline class of compounds.[1] Developed for veterinary use, it is highly effective against fleas and ticks in dogs.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacokinetic profile of Sarolaner, along with its mechanism of action.

Chemical Structure

Sarolaner is a complex molecule with the systematic IUPAC name 1-(5'-((5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'-H-spiro[azetidine-3,1'-(2)benzofuran)-1-yl)-2-(methylsulfonyl)ethanone.[2] The activity of Sarolaner resides in the S-enantiomer.[2]

The key structural features of Sarolaner include:

-

An isoxazoline core.

-

A substituted phenyl ring.

-

A spiroazetidine moiety.

-

A methylsulfonyl ethanone tail.

These structural components contribute to its high potency and favorable pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of Sarolaner is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1398609-39-6 | [4] |

| Molecular Formula | C23H18Cl2F4N2O5S | [4] |

| Molecular Weight | 581.36 g/mol | [4] |

| Solubility | Water: < 0.1 mg/mL (insoluble) | [4] |

| DMSO: 150 mg/mL (258.02 mM) | [4] | |

| Ethanol: Slightly soluble | [5] | |

| Dimethyl formamide: Slightly soluble | [5] | |

| Predicted pKa | -0.93 ± 0.20 | [6] |

Pharmacokinetic Properties in Dogs

Sarolaner exhibits a favorable pharmacokinetic profile in dogs, characterized by high bioavailability and a long half-life, which supports once-monthly oral administration.

| Parameter | Value | Reference |

| Bioavailability (oral) | >85% | [1][7] |

| Plasma Protein Binding | ≥99.9% | [1][7] |

| Volume of Distribution (Vd) | 2.81 L/kg | [7] |

| Clearance (CL) | 0.12 mL/min/kg | [7] |

| Half-life (t1/2) | 11-12 days | [1][7] |

| Time to Maximum Plasma Concentration (Tmax) | Within the first day post-dose | [1] |

Metabolism and Excretion:

The metabolism of Sarolaner in dogs appears to be minimal.[8] The primary route of elimination is through biliary excretion of the parent molecule, with subsequent elimination in the feces.[7][8]

Mechanism of Action

Sarolaner's ectoparasiticidal activity is achieved through the functional blockade of ligand-gated chloride channels in the central nervous system of insects and acarines.[7] Specifically, it targets both gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride channels.[7] This blockade prevents the uptake of chloride ions, leading to increased nerve stimulation and resulting in the death of the parasite.[7] Sarolaner exhibits a higher potency for insect and acarine receptors compared to mammalian receptors.[7]

Sarolaner's Mechanism of Action

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the key methodologies employed in the evaluation of Sarolaner are outlined below.

In Vitro Efficacy Assessment

-

Objective: To determine the intrinsic potency of Sarolaner against target ectoparasites.

-

Methodology:

-

Blood-Feeding Assays: Adult fleas (e.g., Ctenocephalides felis) are exposed to treated blood via an artificial membrane feeding system.

-

Ingestion Assays: Ticks (e.g., Ornithodoros turicata) are allowed to feed on treated blood or a similar matrix.

-

Data Collection: Mortality rates are assessed at specific time points to determine lethal concentrations (e.g., LC80, LC100).[1]

-

In Vitro Efficacy Testing Workflow

Mechanism of Action Studies

-

Objective: To elucidate the molecular target of Sarolaner.

-

Methodology:

-

Cell Line Expression: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express the target receptors, specifically the RDL (resistance-to-dieldrin) gene from cat fleas, which encodes a subunit of the GABA-gated chloride channel.[1]

-

Electrophysiology: Whole-cell patch-clamp electrophysiology is used to measure the chloride currents elicited by GABA in the presence and absence of Sarolaner.[1]

-

Data Analysis: The inhibitory concentration (IC50) of Sarolaner on the GABA-induced currents is determined.[5]

-

Pharmacokinetic Studies in Dogs

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Sarolaner in the target species.

-

Methodology:

-

Animal Model: Beagle dogs are typically used for these studies.[7]

-

Administration: Sarolaner is administered both orally and intravenously to determine absolute bioavailability.[7]

-

Sample Collection: Blood samples are collected at predetermined time points following administration.

-

Bioanalysis: Plasma concentrations of Sarolaner are quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, half-life, volume of distribution, and clearance.[7]

-

Conclusion

Sarolaner is a well-characterized isoxazoline ectoparasiticide with a unique chemical structure that confers high potency and a favorable pharmacokinetic profile in dogs. Its mechanism of action, involving the blockade of GABA- and glutamate-gated chloride channels in arthropods, provides an effective means of controlling flea and tick infestations. The data presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of veterinary drug development. The data presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of veterinary drug development.

References

- 1. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. glpbio.com [glpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Buy Sarolaner | 1398609-39-6 | >98% [smolecule.com]

- 7. zoetis.com [zoetis.com]

- 8. Simparica® [dailymed.nlm.nih.gov]

Stability of Sarolaner Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sarolaner is a proprietary molecule, and detailed stability studies are not extensively available in the public domain. This technical guide has been compiled based on information from regulatory documents for the commercial product (Simparica®), established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH), and published data on the stability of structurally related isoxazoline compounds, such as afoxolaner. The experimental protocols, quantitative data, and degradation pathways presented herein are illustrative and intended to provide a framework for understanding the potential stability profile of sarolaner under laboratory conditions.

Introduction

Sarolaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds. It is the active ingredient in veterinary medicinal products used for the treatment and prevention of flea and tick infestations in dogs. The chemical stability of an active pharmaceutical ingredient (API) like sarolaner is a critical attribute that ensures its safety, quality, and efficacy throughout its shelf life. This guide provides an in-depth overview of the known stability of sarolaner and outlines the methodologies for conducting comprehensive stability assessments under various laboratory conditions.

The commercial product containing sarolaner, Simparica®, has a shelf life of 30 months and does not require special storage conditions, indicating a high degree of stability in its final formulation.[1][2][3] It is typically stored at or below 30°C (86°F).[4][5] The long in-vivo half-life of 11-12 days and elimination primarily as the unchanged parent molecule further suggest its inherent stability.

Stability-Indicating Analytical Methodology

A crucial component of any stability study is a validated analytical method capable of separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective technique for this purpose.

Proposed RP-HPLC Method

The following hypothetical RP-HPLC method is based on methods developed for other isoxazolines and is expected to be suitable for the stability testing of sarolaner.

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile:Water (50:50) |

Method Validation

The analytical method would require validation according to ICH Q2(R1) guidelines to ensure it is fit for purpose. The validation parameters would include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations would be used to establish linearity.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and demonstrating the specificity of the stability-indicating analytical method.[6][7] The following sections detail the experimental protocols for forced degradation studies on sarolaner.

Experimental Protocols

3.1.1 Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of sarolaner (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before dilution and analysis.

-

Analyze the samples by the validated stability-indicating HPLC method.

-

3.1.2 Oxidative Degradation

-

Protocol:

-

Prepare a solution of sarolaner (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analyze the samples by the validated stability-indicating HPLC method.

-

3.1.3 Photolytic Degradation

-

Protocol:

-

Expose a solid sample of sarolaner and a solution of sarolaner (e.g., 1 mg/mL in a suitable solvent) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after the exposure period by the validated stability-indicating HPLC method.

-

3.1.4 Thermal Degradation

-

Protocol:

-

Store a solid sample of sarolaner in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at specified time points (e.g., 1, 3, 7, and 14 days).

-

Prepare solutions of the samples and analyze by the validated stability-indicating HPLC method.

-

Data Presentation

The results of the forced degradation studies would be tabulated to show the percentage of sarolaner remaining and the percentage of each degradation product formed over time.

Table 1: Illustrative Data for Hydrolytic Degradation of Sarolaner at 60°C

| Time (hours) | % Sarolaner Remaining (0.1 M HCl) | % Degradant 1 (0.1 M HCl) | % Sarolaner Remaining (Water) | % Sarolaner Remaining (0.1 M NaOH) | % Degradant 2 (0.1 M NaOH) |

| 0 | 100.0 | 0.0 | 100.0 | 100.0 | 0.0 |

| 8 | 95.2 | 4.5 | 99.8 | 92.1 | 7.6 |

| 24 | 88.7 | 10.9 | 99.5 | 81.3 | 18.2 |

| 48 | 80.1 | 19.3 | 99.1 | 68.9 | 30.5 |

Table 2: Illustrative Data for Oxidative, Photolytic, and Thermal Degradation of Sarolaner

| Stress Condition | Duration | % Sarolaner Remaining | % Total Degradants |

| 3% H₂O₂ at RT | 48 hours | 91.5 | 8.2 |

| Photolytic (ICH Q1B) | - | 98.7 | 1.1 |

| Thermal (80°C) | 14 days | 96.3 | 3.5 |

Visualization of Pathways and Workflows

Proposed Degradation Pathway

Based on the structure of sarolaner and known degradation pathways of the isoxazoline ring, a likely point of degradation under hydrolytic conditions is the cleavage of the isoxazoline ring.

Caption: Proposed hydrolytic degradation pathway of sarolaner.

Experimental Workflow for Forced Degradation

The overall process for conducting a forced degradation study follows a logical sequence from sample preparation to data analysis and interpretation.

Caption: General workflow for a forced degradation study.

Conclusion

While specific public data on the degradation of sarolaner is limited, the information available for the commercial product and for structurally similar isoxazolines suggests that sarolaner is a chemically stable molecule. This guide provides a comprehensive framework for conducting laboratory stability studies on sarolaner, including a proposed stability-indicating analytical method, detailed protocols for forced degradation studies, and a potential degradation pathway. The application of these methodologies would be essential for any further development or formulation work involving sarolaner, ensuring that its quality, safety, and efficacy are maintained.

References

- 1. US20170311601A1 - Process for the preparation of isoxazoline compounds - Google Patents [patents.google.com]

- 2. pharmtech.com [pharmtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijper.org [ijper.org]

- 5. AU2019336663A1 - Palatable antiparasitic formulations - Google Patents [patents.google.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. mdpi.com [mdpi.com]

Sarolaner's Mode of Action Against Ctenocephalides felis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarolaner, a member of the isoxazoline class of parasiticides, demonstrates potent and rapid efficacy against the cat flea, Ctenocephalides felis. This technical guide delineates the molecular and physiological mechanisms underpinning sarolaner's insecticidal activity. The primary mode of action is the non-competitive antagonism of ligand-gated chloride channels, predominantly the gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and to a lesser extent, glutamate-gated chloride channels (GluCls). This inhibition blocks the influx of chloride ions into postsynaptic neurons, leading to hyperexcitation of the flea's central nervous system, paralysis, and subsequent death. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Molecular Targets: GABA- and Glutamate-Gated Chloride Channels

The primary molecular targets of sarolaner in Ctenocephalides felis are inhibitory ligand-gated ion channels within the central nervous system. Isoxazolines, including sarolaner, selectively bind to and inhibit these channels in insects over their mammalian counterparts, providing a margin of safety for the host animal.[1]

Primary Target: GABA-Gated Chloride Channels (GABACls)

Sarolaner acts as a potent non-competitive antagonist of GABACls.[1] In insects, these channels are crucial for inhibitory neurotransmission. The specific subunit targeted by isoxazolines is the Resistance-to-Dieldrin (RDL) subunit.[1] Sarolaner's activity resides in the S-enantiomer, which has been shown through molecular docking studies to have a high binding affinity for the C. felis RDL receptor.[1][2] This binding is stabilized by hydrogen bonding and hydrophobic interactions within the channel pore.[2]

Secondary Target: Glutamate-Gated Chloride Channels (GluCls)

While sarolaner's primary activity is against GABACls, it also exhibits inhibitory effects on GluCls in insects.[1][3] These channels are also involved in inhibitory neurotransmission in invertebrates. However, the potency of sarolaner against GluCls is reported to be lower than its activity against GABACls.[1]

Quantitative Data: In Vitro and In Vivo Efficacy

The efficacy of sarolaner against Ctenocephalides felis has been quantified in numerous laboratory and field studies.

Table 1: In Vitro Activity of Sarolaner against Ctenocephalides felis

| Assay Type | Parameter | Value | Source |

| Whole Organism Screen | LC80 | 0.3 µg/mL | [4] |

Table 2: Speed of Kill of Sarolaner (Oral Administration) against Ctenocephalides felis on Dogs

| Time Post-Treatment/Re-infestation | Efficacy (%) - Day 0 | Efficacy (%) - Day 35 | Source |

| 8 hours | ≥97.6 | ≥94.0 | [5][6][7] |

| 12 hours | 100 | 100 | [5][6][7] |

| 24 hours | 100 | 100 | [5][6][7] |

Table 3: Speed of Kill of a Selamectin and Sarolaner Combination (Topical Application) against Ctenocephalides felis on Cats

| Time Post-Treatment/Re-infestation | Efficacy (%) - Post-Treatment | Efficacy (%) - Post Re-infestation (up to Day 28) | Source |

| 6 hours | - | Significant reduction | [4][8] |

| 12 hours | Started killing fleas | ≥93.8 | [4][8] |

| 24 hours | 98.1 | 100 | [4][8] |

Experimental Protocols

In Vitro Receptor Pharmacology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the interaction of compounds like sarolaner with specific ion channels.

Objective: To determine the inhibitory concentration (IC50) of sarolaner on C. felis RDL GABA receptors.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are surgically harvested from adult female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion with collagenase.

-

cRNA Injection: Oocytes are injected with cRNA encoding the C. felis RDL subunit. The injected oocytes are then incubated for 2-5 days to allow for receptor expression in the oocyte membrane.

-

Two-Electrode Voltage Clamp:

-

An oocyte expressing the receptor is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

-

GABA Application: GABA, the natural agonist, is applied to the oocyte, causing the opening of the GABACls and an inward chloride current, which is recorded by the amplifier.

-

Sarolaner Application: After a stable GABA-elicited current is established, sarolaner at various concentrations is co-applied with GABA.

-

Data Analysis: The inhibition of the GABA-induced current by sarolaner is measured. A concentration-response curve is generated to calculate the IC50 value, which is the concentration of sarolaner required to inhibit 50% of the GABA-induced current.[9][10]

In Vivo Efficacy and Speed of Kill Study in Cats

This protocol outlines a typical laboratory study to evaluate the efficacy and speed of kill of a topical ectoparasiticide against an existing and subsequent flea infestation.

Objective: To determine the efficacy and speed of kill of a topical formulation of sarolaner against Ctenocephalides felis on cats over a specified period.

Methodology:

-

Animal Selection and Acclimation: Clinically healthy, adult domestic shorthair cats are acclimated to individual housing.

-

Pre-Treatment Flea Infestation: Each cat is infested with a known number of unfed adult C. felis (e.g., 100 fleas) prior to treatment.

-

Randomization and Treatment: Cats are randomly allocated to a treatment group (receiving the sarolaner formulation) and a placebo control group. On Day 0, the designated treatment is applied topically.

-

Post-Treatment Flea Counts (Speed of Kill): At specific time points after treatment (e.g., 6, 12, 24, and 48 hours), fleas are removed from the cats by combing and live fleas are counted.

-

Weekly Re-infestation and Flea Counts: Cats are re-infested with fleas at regular intervals (e.g., weekly) for the duration of the study (e.g., 5 weeks). Flea counts are performed at specified time points after each re-infestation.[4][8]

-

Efficacy Calculation: Efficacy is calculated for each time point using the following formula: Efficacy (%) = 100 × ( (Mean number of live fleas on control cats - Mean number of live fleas on treated cats) / Mean number of live fleas on control cats )

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Expression pattern and pharmacological characterisation of two novel alternative splice variants of the glutamate-gated chloride channel in the small brown planthopper Laodelphax striatellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dvm360.com [dvm360.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative speed of kill of sarolaner (Simparica™) and fluralaner (Bravecto®) against induced infestations of Ctenocephalides felis on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative speed of kill of sarolaner (Simparica and fluralaner (Bravecto) against induced infestations of Ctenocephalides felis on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and speed of kill of a new spot-on formulation of selamectin plus sarolaner against flea infestations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Initial In Vitro Acaricidal Efficacy of Sarolaner: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro screening of Sarolaner, a potent isoxazoline acaricide, against various tick species of veterinary importance. The document details the methodologies of key experimental assays, presents available quantitative efficacy data, and illustrates the compound's mechanism of action and experimental workflows through detailed diagrams.

Quantitative Efficacy of Sarolaner Against Ticks

The following tables summarize the available quantitative data from in vitro studies on the efficacy of Sarolaner against ticks. It is important to note that while extensive in vivo efficacy data for Sarolaner exists, published in vitro data detailing specific lethal concentrations (LC50, LC90) against a broad range of hard tick species is limited. The primary available in vitro data focuses on the soft tick, Ornithodoros turicata.

| Tick Species | Life Stage | Assay Type | Parameter | Value (µg/mL) | Source |

| Ornithodoros turicata | Nymph | Ingestion Assay | LC100 | 0.003 | [1] |

Table 1: In Vitro Efficacy of Sarolaner against Ornithodoros turicata

Note: Further in vitro studies are required to establish a comprehensive profile of Sarolaner's LC50 and LC90 values against other medically and veterinarily important tick species such as those from the genera Ixodes, Rhipicephalus, and Amblyomma.

Experimental Protocols for In Vitro Screening

Detailed and standardized protocols are critical for the accurate assessment of acaricidal activity. The following sections describe the methodologies for common in vitro assays used in the initial screening of compounds like Sarolaner.

Larval Packet Test (LPT)

The Larval Packet Test is a widely used method to determine the susceptibility of tick larvae to acaricides.

Objective: To determine the lethal concentration (e.g., LC50, LC90) of Sarolaner required to kill tick larvae.

Materials:

-

Sarolaner stock solution of known concentration

-

Solvent (e.g., trichloroethylene, olive oil mixture)

-

Whatman No. 1 filter papers (cut to approximately 7.5 cm x 8.5 cm)

-

14-21 day old tick larvae (e.g., Rhipicephalus sanguineus)

-

Glass vials or syringes for larval handling

-

Incubator set at approximately 27°C and 80-90% relative humidity

-

Fume hood

-

Micropipettes

-

Metal clips

Procedure:

-

Preparation of Sarolaner Dilutions: A series of dilutions of Sarolaner are prepared from the stock solution using the appropriate solvent. A control group using only the solvent is also prepared.

-

Impregnation of Filter Papers: A specific volume (e.g., 0.67 mL) of each Sarolaner dilution is evenly applied to a filter paper. The filter papers are then left in a fume hood for approximately 2 hours to allow for solvent evaporation.

-

Packet Assembly: The impregnated filter papers are folded in half and sealed on the sides with metal clips to create packets.

-

Introduction of Larvae: Approximately 100 tick larvae are placed inside each packet.

-

Incubation: The sealed packets are placed in an incubator under controlled temperature and humidity for 24 hours.

-

Mortality Assessment: After the incubation period, the packets are opened, and the number of live and dead larvae is counted. Larvae that are unable to move are considered dead.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 and LC90 values.

Adult Immersion Test (AIT)

The Adult Immersion Test is utilized to assess the efficacy of acaricides against adult ticks.

Objective: To evaluate the mortality and reproductive effects of Sarolaner on adult female ticks.

Materials:

-

Sarolaner stock solution of known concentration

-

Distilled water or an appropriate solvent for dilution

-

Fully engorged adult female ticks (e.g., Rhipicephalus microplus)

-

Beakers or petri dishes for immersion

-

Filter paper

-

Incubator set at approximately 27°C and 80-90% relative humidity

-

Stereomicroscope

Procedure:

-

Preparation of Sarolaner Solutions: A range of Sarolaner concentrations are prepared by diluting the stock solution in distilled water or another suitable solvent. A control group with the solvent alone is included.

-

Tick Immersion: Groups of 10-20 engorged female ticks are immersed in each Sarolaner solution for a specified period (e.g., 5-10 minutes).

-

Drying and Incubation: After immersion, the ticks are removed, gently dried on filter paper, and placed in individual containers or petri dishes. They are then incubated under controlled conditions.

-

Mortality and Oviposition Assessment: Tick mortality is assessed at regular intervals (e.g., 24, 48, 72 hours). Surviving females are monitored for oviposition (egg-laying) for a period of 14-21 days.

-

Data Collection: The following parameters are typically recorded:

-

Percentage of female mortality

-

Weight of eggs laid per female

-

Percentage of egg hatchability

-

-

Data Analysis: The data is used to calculate the lethal concentrations (LC50, LC90) and to assess the inhibitory effects on reproduction.

In Vitro Feeding and Contact Assays

Specialized in vitro systems can be used to evaluate acaricides that act systemically (via ingestion) or through direct contact.

Objective: To determine the efficacy of Sarolaner through ingestion of treated blood or by direct contact with a treated surface.

Materials:

-

Artificial membrane feeding system

-

Animal blood (e.g., bovine, canine)

-

Sarolaner

-

Silicone or other appropriate membranes

-

Unfed adult or nymphal ticks

-

Incubator

Procedure (Ingestion Assay):

-

Preparation of Treated Blood: Sarolaner is added to the animal blood at various concentrations.

-

Feeding System Assembly: The treated blood is placed in the feeding unit, which is sealed with a membrane. The unit is warmed to mimic host body temperature.

-

Tick Exposure: Ticks are placed on the membrane and allowed to feed on the treated blood.

-

Observation: Ticks are observed for attachment, feeding success, mortality, and any sublethal effects.

-

Data Analysis: Efficacy is determined based on mortality rates at different concentrations.

Procedure (Contact Assay):

-

Surface Treatment: A surface, such as a filter paper or the inside of a petri dish, is treated with a known concentration of Sarolaner.

-

Tick Exposure: Ticks are placed on the treated surface and confined for a specific duration.

-

Observation: Ticks are monitored for signs of toxicity, including ataxia (incoordination), paralysis, and mortality.

-

Data Analysis: The time to effect and the concentration required to achieve a certain level of mortality are determined.

Visualizing Experimental Workflows and Mechanisms

To provide a clearer understanding of the processes involved in Sarolaner screening and its mode of action, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for in vitro screening of Sarolaner against ticks.

Caption: Sarolaner's mechanism of action leading to tick paralysis and death.

This guide provides a foundational understanding of the in vitro evaluation of Sarolaner's acaricidal properties. For professionals in drug development, these protocols and data serve as a crucial starting point for further research and comparative analysis. The provided visualizations offer a clear and concise representation of the experimental processes and the compound's mode of action at the neuronal level.

References

Sarolaner: A Technical Guide for Researchers

This document provides a comprehensive technical overview of Sarolaner, an isoxazoline-class ectoparasiticide. It is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine. The guide details the molecule's chemical properties, mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Core Molecular Properties

Sarolaner is a potent insecticide and acaricide developed for veterinary use. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂₃H₁₈Cl₂F₄N₂O₅S | [1][2][3][4][5] |

| Molecular Weight | 581.36 g/mol | [1][2][3][4][5] |

| Chemical Class | Isoxazoline | [1][6] |

| Target | Ligand-gated chloride channels (GABA and Glutamate receptors) in invertebrates. | [6][7][8][9] |

Mechanism of Action

Sarolaner's primary mechanism of action is the functional blockade of ligand-gated chloride channels, specifically the γ-aminobutyric acid (GABA) receptors and glutamate receptors, within the central nervous system of insects and acarines.[6][7][8][9] This inhibition prevents the influx of chloride ions into neurons, leading to persistent nerve stimulation, uncontrolled neuromuscular activity, and ultimately the death of the parasite.[7][9] Sarolaner exhibits a significantly higher affinity for invertebrate nerve receptors compared to their mammalian counterparts, which is a key factor in its safety profile for host animals.[6][8]

Caption: Mechanism of action of Sarolaner on parasite neurons.

Pharmacokinetic Profile in Canines

Sarolaner is characterized by high oral bioavailability and a long elimination half-life, ensuring sustained efficacy throughout the dosing period. The key pharmacokinetic parameters in Beagle dogs are presented below.

| Parameter | Value | Citations |

| Oral Bioavailability | > 85% | [6][7][8][10][11][12][13] |

| Time to Max. Concentration | Within the first 24 hours | [10][11][13] |

| Plasma Protein Binding | ≥ 99.9% | [6][7][8][10][11][13] |

| Volume of Distribution (Vd) | 2.81 L/kg | [6][7][8] |

| Systemic Clearance (CL) | 0.12 mL/min/kg | [6][7][8] |

| Elimination Half-Life (t½) | 11 - 12 days | [6][7][8][10][11][12][13] |

Efficacy and Safety Data

The efficacy of Sarolaner has been established through a series of in vitro and in vivo studies.

In Vitro Efficacy

| Assay Type | Target Organism | Metric | Value | Citations |

| Blood Feeding Assay | Ctenocephalides felis (flea) | LC₈₀ | 0.3 µg/mL | [4][10][11][13] |

| Ingestion Assay | Ornithodoros turicata (tick) | LC₁₀₀ | 0.003 µg/mL | [4][10][11][13] |

Canine Safety and Dosing

| Parameter | Value | Citations |

| Minimum Effective Dose | 2.0 mg/kg (oral, monthly) for fleas and ticks. | [1][9] |

| Safety Margin | Well-tolerated in dogs ≥8 weeks of age upon repeated monthly dosing at up to 20 mg/kg (5x the maximum recommended dose). | [4][5] |

| Adverse Effects Note | The FDA has noted that isoxazoline-class drugs, including Sarolaner, may potentially cause neurologic adverse events like tremors, ataxia, and seizures in some dogs. | [6] |

Experimental Protocols

The development and validation of Sarolaner involved several key experimental methodologies, outlined below.

Mechanism of Action: Electrophysiology Assay

The specific action of Sarolaner on invertebrate GABA-gated chloride channels was confirmed using electrophysiology.

-

Objective: To measure the inhibitory effect of Sarolaner on GABA-elicited currents in cells expressing parasite-specific ion channels.

-

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express the cat flea (Ctenocephalides felis) RDL (resistance-to-dieldrin) gene, which codes for a subunit of the GABA-gated chloride channel.[4][10]

-

Technique: Automated patch-clamp electrophysiology is used to measure ion channel activity.[13][14]

-

Procedure:

-

A baseline current is established by applying GABA to the cells, which opens the chloride channels and generates a measurable inward current.

-

Sarolaner is then introduced into the system in the presence of GABA.

-

The change in current is recorded. Inhibition of the GABA-elicited current by Sarolaner demonstrates its blocking effect on the channel.

-

-

Endpoint: The potency of Sarolaner is determined by calculating its IC₅₀ (half-maximal inhibitory concentration) against both susceptible and resistant flea GABA channels.[4]

-

In Vivo Efficacy: Canine Field Study Protocol

The efficacy and safety of Sarolaner in a clinical setting were evaluated through randomized, controlled field studies.

-

Objective: To assess the efficacy and safety of monthly oral Sarolaner administration against natural flea and tick infestations on client-owned dogs.

-

Study Design:

-

Format: Multi-center, randomized, blinded, positive-controlled trial.[2][7][15]

-

Animals: Client-owned dogs of various breeds, at least 8 weeks of age, with confirmed natural flea or tick infestations. Dogs receiving recent ectoparasiticide treatments are excluded.[2]

-

Groups:

-

Dosing: Owners administer the assigned product on Day 0, Day 30, and Day 60.[7][9]

-

-

Data Collection:

-

Parasite Counts: Live fleas and ticks are counted by meticulous combing of the entire animal at specified intervals (e.g., Day 14, Day 30, Day 60, Day 90).[7][9][15]

-

Safety Assessment: Dogs are monitored for any adverse events throughout the study. Blood samples may be collected for clinical pathology at the beginning and end of the study.[7][9]

-

-

Efficacy Calculation: Efficacy is determined as the percentage reduction in the geometric mean parasite count at each post-treatment time point compared to the pre-treatment count (Day 0).[7]

Caption: Workflow for a typical canine clinical field study.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Efficacy and safety of sarolaner (Simparica®) in the treatment and control of naturally occurring flea infestations in dogs presented as veterinary patients in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.zoetis.com.br [www2.zoetis.com.br]

- 4. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Efficacy and safety of sarolaner (Simparica™) against fleas on dogs presented as veterinary patients in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of a novel oral isoxazoline, sarolaner (Simparica™) in the treatment of naturally occurring flea and tick infestations in dogs presented as veterinary patients in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarolaner protein binding affinity and its implications

An In-depth Technical Guide to Sarolaner's Protein Binding Affinity and Its Implications

Introduction

Sarolaner is a novel ectoparasiticide belonging to the isoxazoline class of drugs, developed specifically for companion animals.[1][2] It provides broad-spectrum efficacy against fleas and various tick species.[1][3] A critical aspect of its pharmacological profile is its exceptionally high affinity for plasma proteins. The extent of plasma protein binding (PPB) is a pivotal determinant of a drug's pharmacokinetic and pharmacodynamic properties, influencing its distribution, elimination half-life, and the concentration of unbound drug available to interact with its therapeutic target.[4][5][6]

This technical guide provides a comprehensive overview of sarolaner's protein binding characteristics, the experimental methodologies used to determine these properties, and the profound implications for its clinical efficacy and safety profile.

Core Mechanism of Action

Sarolaner, like other isoxazolines, exerts its parasiticidal effect by acting as a potent antagonist of ligand-gated chloride ion channels.[7][8][9] Its primary targets are the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the nervous systems of arthropods.[10][11][12]

-

Action: By binding to these channels, sarolaner blocks the influx of chloride ions into nerve and muscle cells.[10]

-

Result: This blockade prevents neuronal inhibition, leading to persistent hyperexcitation, uncontrolled nervous system activity, paralysis, and ultimately, the death of the parasite.[7][8][10]

-

Selectivity: A key feature of the isoxazoline class is its high selectivity for invertebrate versus mammalian receptors. GABA channels in mammals exhibit a much lower sensitivity to isoxazolines, which contributes significantly to their favorable safety profile in host animals.[7][10][11]

Sarolaner Protein Binding Affinity

Pharmacokinetic studies have established that sarolaner is extensively bound to plasma proteins. This high degree of binding is a defining characteristic of its behavior in the body.

Quantitative Data

The binding of sarolaner to plasma proteins, primarily albumin, is exceptionally high.[13] This strong association ensures that a significant reservoir of the drug is maintained in circulation.

Table 1: Pharmacokinetic and Protein Binding Properties of Sarolaner in Dogs

| Parameter | Value | Reference(s) |

|---|---|---|

| Plasma Protein Binding | >99.9% | [1][2] |

| Oral Bioavailability | >85% | [1][2][10] |

| Terminal Half-Life (t½) | 11-12 days | [1][2][11] |

| Time to Max. Concentration (Tmax) | Within 24 hours |[1][2] |

Note: Data is primarily derived from studies in dogs.

Experimental Protocols for Determining Protein Binding

The determination of a drug's plasma protein binding affinity is a critical step in drug development. While the specific internal validation studies for sarolaner are proprietary, the methodologies employed are standardized. The primary objective is to separate the unbound (free) drug fraction from the protein-bound fraction for quantification.[4][14][15]

Equilibrium Dialysis (ED)

Equilibrium Dialysis is considered the gold standard for PPB studies.[14][15]

-

Principle: The method involves a two-chambered apparatus separated by a semi-permeable membrane that allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug).

-

Methodology:

-

Preparation: One chamber (the plasma chamber) is loaded with plasma containing the test compound (sarolaner). The other chamber (the buffer chamber) is filled with a protein-free buffer solution (e.g., phosphate-buffered saline, PBS).

-

Incubation: The apparatus is sealed and incubated at a physiological temperature (37°C) with gentle agitation. This process continues until the concentration of the free drug reaches equilibrium across the membrane. This can take from 6 to over 24 hours.[14]

-

Sampling: After equilibrium is achieved, samples are collected from both the plasma and buffer chambers.

-

Analysis: The concentration of the drug in the buffer chamber (which equals the free drug concentration in the plasma chamber) and the total drug concentration in the plasma chamber are measured, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Calculation: The fraction unbound (fu) is calculated as:

-

fu = (Concentration in Buffer Chamber) / (Total Concentration in Plasma Chamber)

-

The percentage bound is then calculated as: % Bound = (1 - fu) × 100.

-

Other Common Methods

-

Ultrafiltration: This method uses centrifugal force to push plasma through a filter that retains proteins and bound drugs, allowing the unbound drug to pass through in the ultrafiltrate for analysis.[15]

-

High-Performance Affinity Chromatography (HPAC): HPAC utilizes columns with immobilized plasma proteins (like human serum albumin) to study drug interactions and determine binding affinity.[16]

-

Solid Phase Microextraction (SPME): A newer, rapid technique where a coated fiber is exposed to the plasma sample. The amount of drug that adsorbs to the fiber is proportional to the free concentration in the plasma.[14][17]

Implications of High Protein Binding

The >99.9% protein binding of sarolaner has significant consequences for its clinical use.[1][2] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active, as it is free to leave the bloodstream, distribute into tissues, and interact with target receptors.[5][14]

Pharmacokinetic Implications

-

Extended Half-Life: High PPB creates a large reservoir of sarolaner in the plasma. As the small amount of free drug is eliminated, more drug dissociates from the plasma proteins to maintain equilibrium, resulting in a prolonged elimination half-life (11-12 days).[1][2][11]

-

Sustained Efficacy: This long half-life ensures that effective concentrations of free sarolaner are maintained in the plasma for an extended period, allowing for convenient once-monthly dosing while providing persistent efficacy against fleas and ticks for at least 35 days.[1][3]

-

Low Volume of Distribution: Drugs that are highly bound to plasma proteins tend to be confined to the vascular compartment, which generally leads to a lower volume of distribution.

-

Reduced Clearance: The protein-bound drug is too large to be filtered by the kidneys and is less available for metabolism by liver enzymes, thus reducing its rate of clearance from the body.[13]

Clinical and Safety Implications

-

Efficacy: Despite the very small unbound fraction, the potency of sarolaner at the target receptor in arthropods is extremely high, meaning only a minute concentration is needed to be effective.[1][11] The continuous replenishment of this free fraction from the protein-bound reservoir ensures sustained parasiticidal activity.

-

Safety Margin: The high degree of binding, combined with the drug's selectivity for arthropod receptors, contributes to its safety. The low concentration of free drug in the mammal is less likely to cause off-target effects.[11]

-

Drug Interactions: For most drugs, high PPB can be a concern for drug-drug interactions, where one drug displaces another from protein binding sites, increasing the free concentration of the displaced drug. However, no significant drug interactions have been reported with sarolaner to date.[18]

-

Neurological Events: While generally safe, the FDA has issued a warning for the isoxazoline class regarding rare instances of neurologic adverse events like tremors, ataxia, and seizures.[18][19] The precise mechanism is not fully understood, but it underscores the importance of veterinary consultation, especially for dogs with a history of seizures.[18]

Conclusion

Sarolaner's exceptionally high plasma protein binding affinity (>99.9%) is a cornerstone of its pharmacological profile. This characteristic is directly responsible for its long half-life, which enables a convenient and effective once-monthly oral administration for the control of fleas and ticks in dogs. While the free fraction of the drug is small, its high potency and the sustained release from the large plasma reservoir ensure persistent efficacy. The combination of high protein binding and receptor selectivity contributes to a wide safety margin, though rare neurologic adverse events are a recognized risk of the isoxazoline class. Understanding these principles is essential for researchers and drug development professionals in the continued advancement of veterinary medicine.

References

- 1. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the effective dose of a novel oral formulation of sarolaner (Simparica™) for the treatment and month-long control of fleas and ticks on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. admescope.com [admescope.com]

- 5. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 8. Afoxolaner: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 13. TPC - Plasma protein binding [turkupetcentre.net]

- 14. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

- 15. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Sarolaner | VCA Animal Hospitals [vcahospitals.com]

- 19. Zoetis - Zoetis Statement on Social Media Posts Mentioning Simparica® (sarolaner) Chewables [news.zoetis.com]

A Comprehensive Technical Guide on the Oral Bioavailability of Sarolaner

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetic profile of sarolaner, a potent isoxazoline ectoparasiticide. The information presented herein is curated for professionals in the fields of veterinary pharmacology, drug metabolism, and pharmacokinetic studies.

Pharmacokinetic Profile of Orally Administered Sarolaner

Sarolaner exhibits high oral bioavailability and a predictable pharmacokinetic profile in dogs.[1][2][3] Following oral administration, it is rapidly and well-absorbed.[4][5][6][7] The prandial state of the animal does not significantly impact the extent of its absorption.[1][2][3]

The key pharmacokinetic parameters of sarolaner in Beagle dogs are summarized in the table below.

| Parameter | Value | Animal Model | Notes |

| Absolute Oral Bioavailability | >85% | Beagle Dogs | High absorption following oral dosing.[1][2][3][5] |

| Maximum Plasma Concentration (Cmax) | 1100 ng/mL | 12 Beagle Dogs | Following a single 2 mg/kg oral dose to fasted animals.[6] |

| Time to Maximum Concentration (Tmax) | 3 hours | 12 Beagle Dogs | Following a single 2 mg/kg oral dose to fasted animals.[6] |

| Elimination Half-Life (T½) | 11 - 12 days | Beagle Dogs | Comparable for intravenous (12 days) and oral (11 days) routes.[1][2][3][5] |

| Volume of Distribution (Vdss) | 2.81 L/kg | Beagle Dogs | Following a 2 mg/kg intravenous dose.[1][2][3][6] |

| Clearance (CL) | 0.12 mL/min/kg | Beagle Dogs | Determined to be low.[1][2][3] |

| Plasma Protein Binding | ≥99.9% | In vitro | Sarolaner is highly bound to plasma proteins.[1][2][3][4][5] |

| Dose Proportionality | 1.25 - 20 mg/kg | Beagle Dogs | Systemic exposure is dose-proportional over this range.[1][2][3][4][5] |

Experimental Protocols for Bioavailability Studies

The determination of sarolaner's oral bioavailability involves standard pharmacokinetic study designs, as detailed below.

A typical study to determine the absolute oral bioavailability of a compound like sarolaner employs a two-period crossover design. In such a design, a group of animals receives the drug both orally and intravenously on separate occasions, with a washout period in between. To assess dose proportionality and efficacy, studies may also use a parallel-group design where different groups of animals are given different oral doses of sarolaner or a placebo.[8]

The primary animal model used in the cited studies for evaluating the pharmacokinetics of sarolaner is the purpose-bred Beagle dog.[1][2][3] In some efficacy studies, mixed-breed dogs were also used.[9] The animals are typically eight weeks of age or older.[4][5][7]

For oral administration, sarolaner is given as a chewable tablet or in a suspension formulation.[9][10] Doses in studies have ranged from 0.625 mg/kg to 20 mg/kg to establish dose-ranging, efficacy, and safety margins.[1][2][10][11] For intravenous administration to determine absolute bioavailability, a solution of sarolaner is typically administered at a dose such as 2 mg/kg.[6]

Blood samples are collected from the animals at predetermined time points after drug administration. Plasma is then separated from the blood samples. The concentration of sarolaner in the plasma is quantified using a validated bioanalytical method. While the specific details are proprietary, the standard method for quantifying small molecules like sarolaner in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]

LC-MS/MS Protocol Outline:

-

Sample Preparation: Plasma samples undergo protein precipitation or solid-phase extraction to remove proteins and other interfering substances.[12][13]

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The sarolaner is separated from any remaining matrix components on a C18 or similar analytical column.[13]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. Sarolaner is ionized, and specific parent and daughter ions are monitored for highly selective and sensitive quantification.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for an oral bioavailability study and the mechanism of action of sarolaner.

References

- 1. zoetis.com [zoetis.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zoetisus.com [zoetisus.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the effective dose of a novel oral formulation of sarolaner (Simparica™) for the treatment and month-long control of fleas and ticks on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 12. mdpi.com [mdpi.com]

- 13. farmaciajournal.com [farmaciajournal.com]

The Pharmacokinetic Profile of Sarolaner: A Cross-Species Examination of Half-life and Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sarolaner, a potent isoxazoline ectoparasiticide, has become a cornerstone in veterinary medicine for the control of fleas and ticks in companion animals. Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly its half-life, which dictates the duration of its parasiticidal activity. This technical guide provides a comprehensive overview of the half-life of Sarolaner in various animal models, supported by detailed experimental methodologies and a summary of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of isoxazolines and the development of novel antiparasitic agents.

Quantitative Data Summary

The terminal half-life of a drug is a critical pharmacokinetic parameter that determines its dosing interval and duration of effect. The following table summarizes the available quantitative data on the half-life of Sarolaner in different animal models.

| Animal Model | Route of Administration | Half-life (t½) | Key Pharmacokinetic Parameters | Reference(s) |

| Dog (Canis lupus familiaris) | Oral | 11-12 days | Bioavailability: >85% Protein Binding: >99.9% Tmax: Within the first day | [1][2][3] |

| Dog (Canis lupus familiaris) | Intravenous | 12 days | Low Clearance: 0.12 mL/min/kg Moderate Volume of Distribution: 2.81 L/kg | [3] |

| Cat (Felis catus) | Oral | Data not available in cited literature. Pharmacokinetics are suggested to be similar to dogs based on efficacy studies. | - | [4] |

| Rodents (unspecified) | Oral | Safety confirmed at doses up to 30 mg/kg. Specific half-life data is not provided in the cited literature. | - | [1] |

Mechanism of Action: Targeting the Nervous System of Arthropods

Sarolaner exerts its parasiticidal effect by acting as a potent inhibitor of ligand-gated chloride channels in the nervous system of insects and acarines. Specifically, it targets γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[1][2] By blocking these channels, Sarolaner prevents the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and ultimately the death of the parasite. The selectivity of Sarolaner for invertebrate versus mammalian receptors ensures a high margin of safety for the treated animal.[2]

Figure 1: Signaling pathway of Sarolaner's mechanism of action.

Experimental Protocols

The determination of Sarolaner's half-life and other pharmacokinetic parameters involves a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in the literature.

Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of Sarolaner following oral or intravenous administration.

Methodology:

-

Animal Selection and Housing: Healthy adult animals (e.g., Beagle dogs) of a specified age and weight range are used. Animals are housed individually in controlled environments with standard diet and access to water.[5]

-

Dose Administration:

-

Oral: Sarolaner is administered as a tablet or in a suspension via oral gavage. The dosage is calculated based on the animal's body weight.[1]

-

Intravenous: A sterile solution of Sarolaner is administered via a catheter inserted into a suitable vein (e.g., cephalic vein).

-

-

Blood Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular or cephalic vein into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then harvested and stored frozen until analysis.

-

Bioanalytical Method - LC-MS/MS:

-

Sample Preparation: Plasma samples are prepared for analysis by protein precipitation, followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate Sarolaner and remove interfering substances.

-

Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The system is equipped with a suitable column (e.g., C18) to separate Sarolaner from other components in the sample.

-

Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Sarolaner and its internal standard.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (t½), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the curve (AUC).

Figure 2: Workflow for a typical pharmacokinetic study.

In Vitro GABA-gated Chloride Channel Assay

Objective: To assess the inhibitory activity of Sarolaner on GABA-gated chloride channels.

Methodology:

-

Cell Line: A stable cell line (e.g., Chinese Hamster Ovary - CHO-K1) expressing the target insect or acarine GABA receptor (e.g., from Ctenocephalides felis) is used.[1]

-

Electrophysiology:

-

Whole-cell patch-clamp or a similar electrophysiological technique is employed to measure the ion channel currents.

-

Cells are perfused with a solution containing a known concentration of GABA to elicit a baseline current.

-

Sarolaner at various concentrations is then co-applied with GABA, and the change in the chloride current is measured.

-

-

Data Analysis: The inhibitory concentration (IC50) of Sarolaner is determined by plotting the percentage of current inhibition against the drug concentration.

Conclusion

The long half-life of Sarolaner in dogs, approximately 11-12 days, is a key contributor to its sustained efficacy, allowing for convenient monthly administration.[1][3] While specific quantitative half-life data for Sarolaner in cats and other laboratory animal models are not extensively available in the public domain, efficacy studies suggest a similar pharmacokinetic profile. The mechanism of action, involving the potent and selective blockade of invertebrate GABA- and glutamate-gated chloride channels, provides a wide safety margin.[1][2] The detailed experimental protocols outlined in this guide offer a framework for conducting robust pharmacokinetic and pharmacodynamic studies of Sarolaner and other isoxazoline compounds. Further research to definitively establish the pharmacokinetic parameters of Sarolaner in a broader range of animal species would be beneficial for optimizing its therapeutic use and for the development of future ectoparasiticides.

References

- 1. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of lotilaner following a single oral or intravenous administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zoetis.mx [zoetis.mx]

Methodological & Application

Application Notes and Protocols for Sarolaner In Vitro Blood-Feeding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro blood-feeding assay to evaluate the efficacy of Sarolaner against the cat flea, Ctenocephalides felis. This information is intended for researchers, scientists, and professionals involved in drug development and ectoparasiticide screening.

Introduction

Sarolaner is a potent isoxazoline ectoparasiticide that provides broad-spectrum protection against fleas and ticks in dogs.[1] It functions by inhibiting the GABA-gated and glutamate-gated chloride channels in the nervous system of arthropods, leading to overstimulation and subsequent death.[2] The initial screening and determination of the potency of Sarolaner were conducted using in vitro blood-feeding assays.[3][4] This document outlines the protocol for such an assay, enabling the replication and adaptation of this methodology for further research and compound screening.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Sarolaner against Ctenocephalides felis.

| Compound | Flea Species | Efficacy Metric | Concentration (µg/mL) | Citation |

| Sarolaner | Ctenocephalides felis | LC80 | 0.3 | [3][4] |

Table 1: In Vitro Efficacy of Sarolaner against Ctenocephalides felis

Experimental Protocol: Sarolaner In Vitro Blood-Feeding Assay

This protocol details the materials and procedures required to assess the efficacy of Sarolaner against adult cat fleas in a controlled laboratory setting.

Materials

-

Adult cat fleas (Ctenocephalides felis), unfed for 24 hours

-

Sarolaner (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Defibrinated or heparinized mammalian blood (e.g., bovine, canine)[5][6]

-

Artificial feeding system (see description below)

-

Parafilm M® or other suitable membrane[6]

-

Water bath or heating block capable of maintaining 37°C[6]

-

Incubator set to 25°C and 75% relative humidity[7]

-

Petri dishes

-

Fine mesh

-

Forceps

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Artificial Feeding System Setup

An artificial feeding system for fleas generally consists of a heated blood reservoir covered by a membrane through which the fleas can feed.[6]

-

Feeding Chamber Preparation: A cylindrical chamber (e.g., a modified plastic tube or glass feeder) is used to house the fleas.[6] One end of the chamber is covered with a fine mesh to contain the fleas while allowing them to access the feeding membrane.[7]

-

Blood Reservoir: A water-jacketed glass feeder or a similar vessel is used to hold the treated blood.[6] The temperature of the blood should be maintained at approximately 37°C to encourage feeding.[6]

-